molecular formula C6H10O3 B104299 1-Hydroxycyclopentanecarboxylic acid CAS No. 16841-19-3

1-Hydroxycyclopentanecarboxylic acid

Cat. No.: B104299
CAS No.: 16841-19-3
M. Wt: 130.14 g/mol
InChI Key: JJABOWZNFOCHMN-UHFFFAOYSA-N
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Description

1-Hydroxycyclopentanecarboxylic acid is an organic compound with the molecular formula C6H10O3. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxycyclopentanecarboxylic acid can be synthesized through several methods. One common method involves the oxidation of cyclopentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 1-cyanocyclopentanol in the presence of an acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentanone followed by oxidation. The reaction conditions often include the use of catalysts such as palladium on carbon and oxidizing agents like hydrogen peroxide .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxycyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of β-lactam antibiotics and anticancer drugs.

    Industry: It is employed in the production of polymers, coatings, and resins

Mechanism of Action

The mechanism of action of 1-hydroxycyclopentanecarboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and ionic interactions, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

  • 1-Hydroxycyclopropanecarboxylic acid
  • Hexahydromandelic acid
  • Cyclohexane hydroxycarboxylic acid

Comparison: 1-Hydroxycyclopentanecarboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications. Compared to 1-hydroxycyclopropanecarboxylic acid, it has a larger ring size, affecting its steric properties and reactivity. Hexahydromandelic acid and cyclohexane hydroxycarboxylic acid have different ring structures and functional group arrangements, leading to varied chemical behaviors and applications .

Properties

IUPAC Name

1-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJABOWZNFOCHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901494
Record name NoName_619
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16841-19-3
Record name 1-Hydroxycyclopentanecarboxylic acid
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Record name 1-Hydroxycyclopentanecarboxylic acid
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Record name 1-Hydroxycyclopentanecarboxylic acid
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Record name 1-hydroxycyclopentane-1-carboxylic acid
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Record name 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of 1-Hydroxycyclopentanecarboxylic acid in synthetic chemistry?

A1: this compound derivatives are valuable building blocks in organic synthesis. Research highlights their use in the stereoselective synthesis of complex molecules. For instance, a study demonstrated the preparation of these derivatives from a chiral equivalent of glycolic acid, employing radical cyclization or annulation reactions mediated by phenylseleno group transfer. [] This method offers excellent stereochemical control over the quaternary C(1) stereogenic center, making it valuable for synthesizing natural products and other biologically relevant molecules.

Q2: How does the stability of this compound complexes with transition metals compare to those formed with rare earth metals?

A2: While specific stability constants are not provided in the abstracts, research suggests that both transition metals [] and rare earth metals [] can form complexes with this compound. Further investigation into the stability constants of these complexes and their potential applications as catalysts or in material science is needed.

Q3: Can this compound be generated during the oxidation of 1,2-cyclohexanediol?

A3: Yes, this compound can be generated as a byproduct during the aerobic oxidation of trans-1,2-cyclohexanediol to adipic acid. [] This undesired side reaction occurs under basic conditions and stems from the rearrangement of the key intermediate, 1,2-cyclohexanedione.

Q4: Are there strategies to improve the selectivity of adipic acid production and minimize the formation of this compound?

A4: Research indicates that using Keggin-type P/Mo/V polyoxometalates as catalysts under acidic conditions significantly enhances the selectivity towards adipic acid production from 1,2-cyclohexanediol. [] In contrast to basic conditions, where this compound forms as a major byproduct, the acidic environment promotes a cleaner reaction with minimal side reactions.

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